(18F)Fe-spa-rq

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

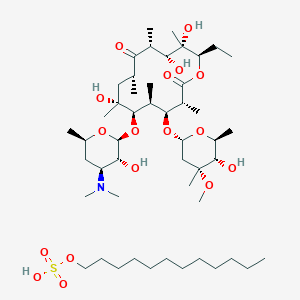

The synthesis of (18F)Fe-spa-rq involves the incorporation of the radioactive isotope fluorine-18 into the compound. The preparation typically includes the following steps:

Radiolabeling: The fluorine-18 isotope is introduced into the compound through a nucleophilic substitution reaction.

Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.

Quality Control: The final product is subjected to quality control tests to confirm its radiochemical purity and specific activity.

Analyse Des Réactions Chimiques

(18F)Fe-spa-rq undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its binding affinity to NK1 receptors.

Reduction: Reduction reactions can also occur, potentially modifying the compound’s properties.

Applications De Recherche Scientifique

(18F)Fe-spa-rq has several scientific research applications, including:

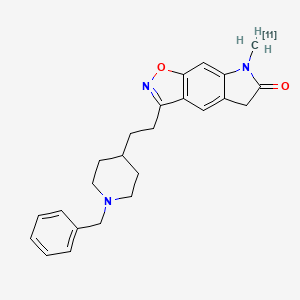

Neuroimaging: The compound is used in PET imaging to visualize and quantify NK1 receptors in the human brain.

Drug Development: This compound is used in receptor occupancy studies to evaluate the binding affinity and efficacy of potential therapeutic agents targeting NK1 receptors.

Cancer Research:

Mécanisme D'action

The mechanism of action of (18F)Fe-spa-rq involves its binding to NK1 receptors in the brain. NK1 receptors are G protein-coupled receptors that bind to neurokinin peptides such as substance P. When this compound binds to these receptors, it allows for the visualization and quantification of receptor distribution and density using PET imaging. This provides valuable insights into the role of NK1 receptors in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

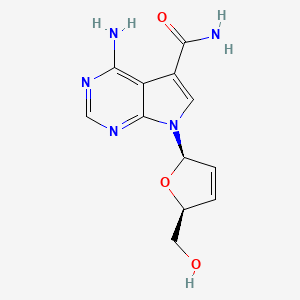

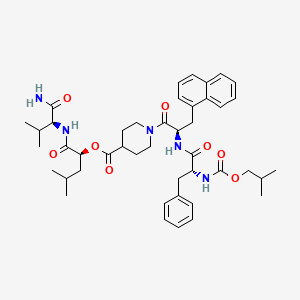

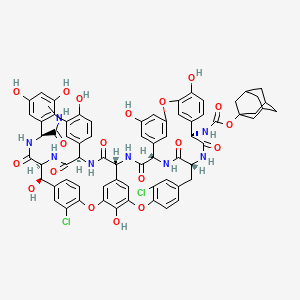

(18F)Fe-spa-rq is unique in its high specificity and affinity for NK1 receptors. Similar compounds include:

(11C)GR205171: Another radioligand used for NK1 receptor imaging, but with a shorter half-life compared to fluorine-18.

(18F)SPA-RQ: A similar compound with a slightly different chemical structure, also used for NK1 receptor imaging.

Vofopitant: A non-radiolabeled NK1 receptor antagonist used in clinical research.

Propriétés

Numéro CAS |

677000-30-5 |

|---|---|

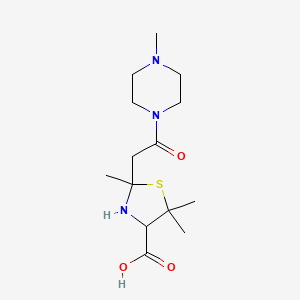

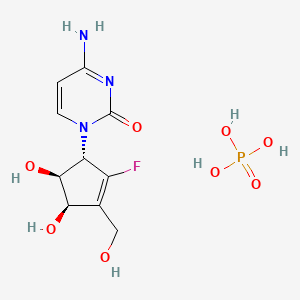

Formule moléculaire |

C22H24F4N6O |

Poids moléculaire |

463.5 g/mol |

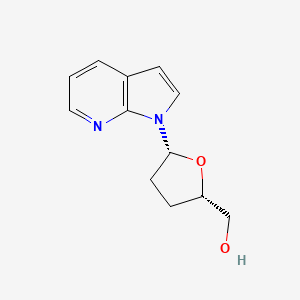

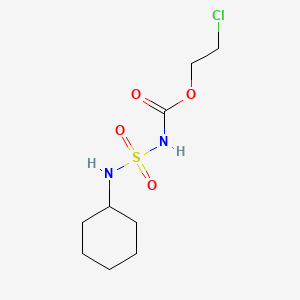

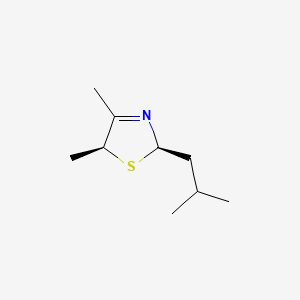

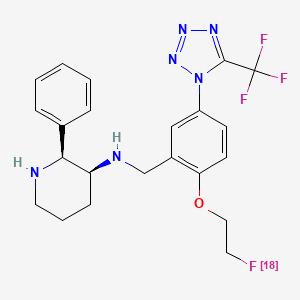

Nom IUPAC |

(2S,3S)-N-[[2-(2-(18F)fluoranylethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C22H24F4N6O/c23-10-12-33-19-9-8-17(32-21(22(24,25)26)29-30-31-32)13-16(19)14-28-18-7-4-11-27-20(18)15-5-2-1-3-6-15/h1-3,5-6,8-9,13,18,20,27-28H,4,7,10-12,14H2/t18-,20-/m0/s1/i23-1 |

Clé InChI |

XEQIZPQHPUZFHX-DTMBSGAKSA-N |

SMILES isomérique |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCC[18F] |

SMILES canonique |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCCF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.